Extended Sodium Channel Recovery Time Constant: A Class-Leading Metric for Persistent Blockade
Detajmium exhibits an extremely slow recovery from use-dependent sodium channel block, quantified by a time constant (τ) of 348.16 ± 57.43 seconds in canine Purkinje fibers [1]. This is substantially longer than the recovery kinetics reported for other Class I agents, including the prototypical Class IC drug flecainide (τ ≈ 12-15 seconds) [2][3]. This metric is the primary determinant of a drug's capacity for sustained conduction slowing at elevated heart rates.
| Evidence Dimension | Time constant (τ) of recovery from use-dependent Vmax block |
|---|---|
| Target Compound Data | τ = 348.16 ± 57.43 seconds |
| Comparator Or Baseline | Flecainide (τ ≈ 12-15 seconds); Encainide (τ ≈ 20.3 seconds); Ethacizin (τ ≈ 27.1 seconds) |
| Quantified Difference | Approximately 23-29 times longer than flecainide and 17 times longer than encainide, demonstrating class-leading persistence of block. |
| Conditions | Conventional intracellular microelectrode technique in isolated canine Purkinje fibers at 37°C, 1 Hz stimulation [1]; comparative data from guinea pig ventricular myocardium under similar conditions [2][3]. |
Why This Matters
This quantitative difference directly translates to a distinct, more sustained antiarrhythmic profile, making Detajmium an essential tool for experiments requiring prolonged, rate-dependent conduction blockade.
- [1] Hála O, Varró A, Papp JG. Electrophysiologic effects of detajmium on isolated dog cardiac ventricular and Purkinje fibers. J Cardiovasc Pharmacol. 1994;24(4):559-65. View Source
- [2] Campbell TJ, Vaughan Williams EM. Voltage- and time-dependent depression of maximum rate of depolarisation of guinea-pig ventricular action potentials by two new antiarrhythmic drugs, flecainide and lorcainide. Cardiovasc Res. 1983;17(5):251-8. View Source
- [3] Campbell TJ. Resting and rate-dependent depression of maximum rate of depolarisation (Vmax) in guinea pig ventricular action potentials by mexiletine, disopyramide, and encainide. J Cardiovasc Pharmacol. 1983;5(2):291-6. View Source
